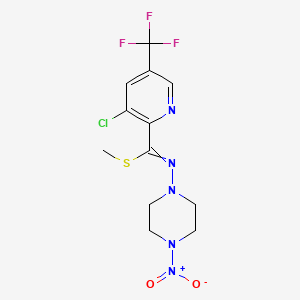
(E/Z)-methyl 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-nitropiperazine-1-carbimidothioate
Descripción general
Descripción
(E/Z)-methyl 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-nitropiperazine-1-carbimidothioate is a useful research compound. Its molecular formula is C12H13ClF3N5O2S and its molecular weight is 383.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E/Z)-methyl 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-nitropiperazine-1-carbimidothioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E/Z)-methyl 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-nitropiperazine-1-carbimidothioate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Nitromethylene Compounds
Researchers Zhang, Tomizawa, and Casida (2004) synthesized 3-(6-Chloropyridin-3-yl)methyl-2-nitromethylenetetrahydrothiophene and -tetrahydrofuran to probe the Drosophila neonicotinoid-nicotinic acetylcholine receptor interaction. These compounds were synthesized using alpha-nitro ketone intermediates, showcasing the relevance of similar chemical structures in biological receptor studies (Zhang, Tomizawa, & Casida, 2004).
Antidepressant and Nootropic Agent Synthesis
Thomas et al. (2016) detailed the synthesis of compounds including N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides, demonstrating their antidepressant and nootropic activities in mice. This highlights the potential use of similar chemical structures in the development of central nervous system (CNS) active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Synthesis of Dithiazoles
Jeon and Kim (1999) synthesized a variety of 5-alkylidene-4-chloro-5H-1,2,3-dithiazoles, including reactions with compounds like ethyl nitroacetate. This study contributes to the understanding of reactions involving similar nitro-containing heterocyclic compounds (Jeon & Kim, 1999).
Preparation of Isoxazoles
Ruano, Fajardo, and Martín (2005) discussed the synthesis of methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate, a scaffold for synthesizing highly functionalized 3-pyridin-3-ylisoxazoles. This research illustrates the application of complex pyridinyl compounds in creating new chemical entities (Ruano, Fajardo, & Martín, 2005).
Anti-anoxic Activity Studies
Kuno et al. (1993) synthesized novel 4-(3-nitrophenyl)pyridine and 4-(3-nitrophenyl)pyrimidine derivatives, testing them for anti-anoxic activity in mice. This underscores the importance of nitrophenylpyridine derivatives in pharmacological research (Kuno, Sakai, Ohkubo, & Takasugi, 1993).
Synthesis of Prazoles and Related Compounds
Gilbile, Bhavani, and Vyas (2017) described the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the synthesis of Dexlansoprazole, a medication for gastroesophageal reflux disease. This demonstrates the application of pyridine derivatives in medicinal chemistry (Gilbile, Bhavani, & Vyas, 2017).
Inhibitors of Protoporphyrinogen Oxidase
Li et al. (2005) studied trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, analyzing their crystal structures. This research highlights the role of trifluoromethyl compounds in enzyme inhibition studies (Li et al., 2005).
Glycine Transporter Inhibitor Development
Yamamoto et al. (2016) identified a potent and orally available glycine transporter 1 (GlyT1) inhibitor, emphasizing the importance of trifluoromethylpyridinyl compounds in the development of CNS drugs (Yamamoto et al., 2016).
Anticonvulsant Properties of Pyrrolidine Derivatives
Obniska et al. (2005) synthesized and tested pyrrolidine-2,5-dione derivatives for anticonvulsant activity, indicating the relevance of pyrrolidine structures in anticonvulsant drug development (Obniska, Jurczyk, Zejc, Kamiński, Tatarczyńska, & Stachowicz, 2005).
Propiedades
IUPAC Name |
methyl 3-chloro-N-(4-nitropiperazin-1-yl)-5-(trifluoromethyl)pyridine-2-carboximidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3N5O2S/c1-24-11(18-19-2-4-20(5-3-19)21(22)23)10-9(13)6-8(7-17-10)12(14,15)16/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCZFHGZLFLTDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NN1CCN(CC1)[N+](=O)[O-])C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E/Z)-methyl 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-nitropiperazine-1-carbimidothioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





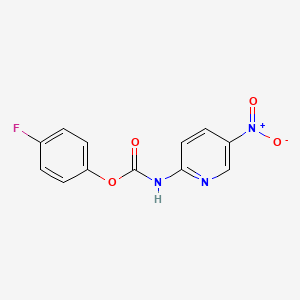


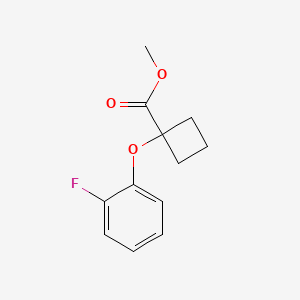

![C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine](/img/structure/B1413160.png)

![6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine](/img/structure/B1413162.png)
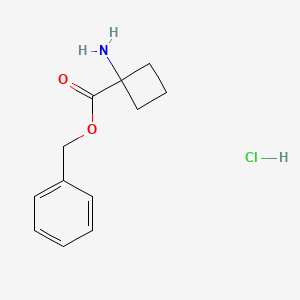
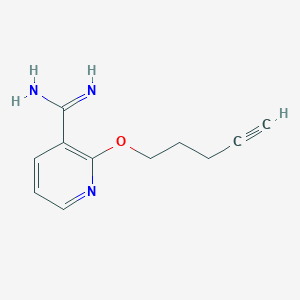

![(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid [1-dimethylamino-meth-(E)-ylidene]-hydrazide](/img/structure/B1413172.png)